molecular formula C7H9NOS B061702 4-Isopropyl-1,3-thiazole-2-carbaldehyde CAS No. 184154-42-5

4-Isopropyl-1,3-thiazole-2-carbaldehyde

Cat. No. B061702
M. Wt: 155.22 g/mol
InChI Key: MKNPOHDDKJGVDY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazole derivatives, including structures similar to 4-Isopropyl-1,3-thiazole-2-carbaldehyde, involves multi-step chemical reactions. For example, one-pot synthesis methods have been reported, combining valine, arenealdehydes, and mercaptoacetic acid to yield thiazolidin-4-ones with good yields, which can be related to the synthesis mechanisms of similar thiazole derivatives (Cunico et al., 2007).

Molecular Structure Analysis

The molecular structure of thiazole compounds, including 4-Isopropyl-1,3-thiazole-2-carbaldehyde, is characterized by the presence of a thiazole ring. The structure can be analyzed using NMR techniques and, for specific derivatives, X-ray crystallography to determine the arrangement of atoms and the configuration of the molecule (Cunico et al., 2007).

Chemical Reactions and Properties

Thiazole derivatives undergo various chemical reactions. For instance, they can participate in copper-catalyzed oxidative coupling reactions with amidines, leading to the synthesis of trisubstituted imidazole carbaldehydes. These reactions are significant for constructing complex molecular frameworks with high atom economy and under mild conditions (Li et al., 2015).

Physical Properties Analysis

The physical properties of thiazole derivatives like 4-Isopropyl-1,3-thiazole-2-carbaldehyde include solubility, melting point, and boiling point, which can be influenced by the substituents on the thiazole ring. These properties are essential for determining the compound's applicability in various solvents and conditions.

Chemical Properties Analysis

The chemical properties of thiazole derivatives include acidity, basicity, reactivity towards nucleophiles and electrophiles, and photochemical behavior. These properties are crucial for their reactivity and functionality in different chemical reactions and applications.

References:

Scientific Research Applications

Synthesis and Bioactivity of Heterocyclic Compounds

A significant area of research involving "4-Isopropyl-1,3-thiazole-2-carbaldehyde" is the synthesis of new heterocyclic compounds with potential antimicrobial, antioxidant, anti-inflammatory, and analgesic activities. For instance, Abdel-Wahab et al. (2012) synthesized new thiazole and pyrazoline heterocycles, demonstrating that these compounds exhibit notable analgesic and anti-inflammatory activities (Abdel-Wahab, B. F., Abdel-Gawad, H., Awad, G., & Badria, F., 2012). Similarly, Tayade and Sekar (2017) developed a novel thiazole-based carbaldehyde as a potential sensor for fluoride ions, showcasing its ability to enhance fluorescence in the presence of fluoride due to intramolecular charge transfer mechanisms (Tayade, Rajratna P., & Sekar, N., 2017).

Molecular Conductivity and Structural Studies

Another interesting application is found in the study by Filatre-Furcate et al. (2016), which explored the electronic structure and conductivity of molecules derived from "4-Isopropyl-1,3-thiazole-2-carbaldehyde." They found that bulky substituents can influence the solid-state structures and charge mobility of organic semiconductors, contributing to a better understanding of molecular metals and conducting systems (Filatre-Furcate, Agathe et al., 2016).

Anticancer and Antiviral Research

Research on novel thiazole derivatives has also revealed potential anticancer and antiviral activities. Lozynskyi et al. (2016) synthesized novel thiopyrano[2,3-d]thiazole-6-carbaldehydes, which showed promising antimitotic activity against leukemia and significant effects against various viruses, highlighting the potential of such compounds in developing new therapeutic agents (Lozynskyi, A. et al., 2016).

properties

IUPAC Name

4-propan-2-yl-1,3-thiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c1-5(2)6-4-10-7(3-9)8-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNPOHDDKJGVDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CSC(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50454554
Record name 4-ISOPROPYL-1,3-THIAZOLE-2-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isopropyl-1,3-thiazole-2-carbaldehyde

CAS RN

184154-42-5
Record name 4-ISOPROPYL-1,3-THIAZOLE-2-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Isopropyl-1,3-thiazole-2-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 2.1 g (11 mmol) of 4-isopropyl-thiazole-2-carboxylic acid ethyl ester (J. Med. Chem., 1998:602-617) in CH2Cl2 (50 mL) was cooled to −78° C. under nitrogen and treated dropwise with DIBAL (12 mL of 1.0 M in CH2Cl2; 12 mmol). The mixture was stirred at low temperature for 1 hour and then treated with another 7 mL of DIBAL. The solution was stirred for 30 minutes at −78° C. H2O was added, and the mixture was extracted with EtOAc (3×100 mL). The combined extracts were washed with brine, dried (MgSO4), and concentrated. Chromatography of the residue over silica gel, eluting with 3:1 hexane:EtOAc, gave the title compound.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

(4-Isopropyl-1,3-thiazol-2-yl)methanol (5.20 g, 33.0 mmol) was dissolved in methylene chloride (100 ml), added with pyridinium dichromate (14.9 g, 39.7 mmol), and stirred at room temperature for 19 hours stirred. After insoluble solids were removed, the reaction solution was evaporated, and the residue was purified by silica gel column chromatography (chloroform) to obtain the title compound (3.32 g, 65%).
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
14.9 g
Type
reactant
Reaction Step Two
Yield
65%

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